molecular formula C19H29BrN2O2 B8499596 tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B8499596
M. Wt: 397.3 g/mol
InChI Key: OZLNIKXKZJGFDO-UHFFFAOYSA-N
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Description

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated aromatic ring, and a piperazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2-(propan-2-yl)phenylmethanol to obtain 4-bromo-2-(propan-2-yl)benzyl bromide. This intermediate is then reacted with piperazine in the presence of a base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of a brominated aromatic ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Properties

Molecular Formula

C19H29BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H29BrN2O2/c1-14(2)17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)24-19(3,4)5/h6-7,12,14H,8-11,13H2,1-5H3

InChI Key

OZLNIKXKZJGFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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